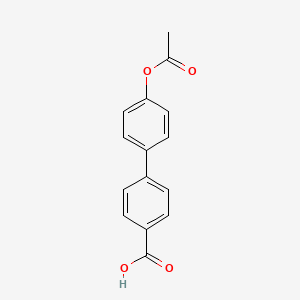

4'-Acetoxy-biphenyl-4-carboxylic acid

Overview

Description

4’-Acetoxy-biphenyl-4-carboxylic acid is a chemical compound with the molecular formula C15H12O4 . It has an average mass of 256.253 Da and a monoisotopic mass of 256.073547 Da .

Synthesis Analysis

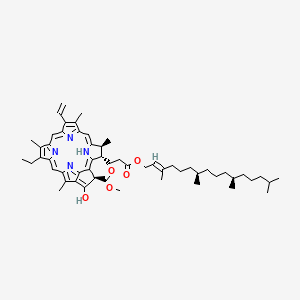

The synthesis of 4’-Acetoxy-biphenyl-4-carboxylic acid has been reported in the literature. For instance, it has been used as a co-monomer in the synthesis of novel copolyesters based on polyethylene terephthalate (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) . The synthesis was achieved by melt polycondensation of bis(2-hydroxyethyl) terephthalate and 4′-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst .Molecular Structure Analysis

The molecular structure of 4’-Acetoxy-biphenyl-4-carboxylic acid is represented by the formula C15H12O4 .Chemical Reactions Analysis

In the context of copolyester synthesis, 4’-Acetoxy-biphenyl-4-carboxylic acid undergoes melt polycondensation with bis(2-hydroxyethyl) terephthalate . The resulting copolyesters comprise 60–80 mol% of HBCA units .Physical And Chemical Properties Analysis

The copolyesters comprising 60–80 mol% of HBCA units, synthesized using 4’-Acetoxy-biphenyl-4-carboxylic acid, possess increased heat resistance and form nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation is accompanied by transition to non-Newtonian characteristics of the melt flow .Scientific Research Applications

Synthesis of Complex Organic Molecules

4’-Acetoxy-biphenyl-4-carboxylic acid: is a versatile intermediate in organic synthesis. Its acetoxy group can act as a protecting group for the phenol functionality, while the carboxylic acid moiety can be used to introduce additional functional groups or to form amide bonds in the synthesis of complex organic molecules .

Material Science and Polymer Chemistry

This compound can be utilized in the development of new polymeric materials. The biphenyl structure imparts rigidity and thermal stability, making it a valuable monomer for high-performance plastics and resins .

Pharmaceutical Research

In pharmaceutical research, 4’-Acetoxy-biphenyl-4-carboxylic acid may serve as a precursor for the synthesis of biologically active compounds. Its structural features are common in molecules with anti-inflammatory and analgesic properties .

Dye and Pigment Industry

The biphenyl core of 4’-Acetoxy-biphenyl-4-carboxylic acid is often found in dyes and pigments. Chemical modifications of this compound can lead to the development of new colorants with specific properties for industrial applications .

Analytical Chemistry

As a standard or reference compound, 4’-Acetoxy-biphenyl-4-carboxylic acid can be used in analytical chemistry to calibrate instruments or to develop new analytical methods, particularly in high-performance liquid chromatography (HPLC) .

Environmental Science

This compound’s potential degradation products and their environmental impact can be studied to understand the fate of biphenyl-based chemicals in the environment. Such studies are crucial for assessing the ecological risks associated with industrial chemicals .

Mechanism of Action

Target of Action

The primary target of 4’-Acetoxy-biphenyl-4-carboxylic acid is the formation of thermotropic copolyesters, specifically those based on polyethylene terephthalate (PET) and 4’-hydroxy-biphenyl-4-carboxylic acid (HBCA) . The compound acts as a co-monomer in the synthesis of these copolyesters .

Mode of Action

4’-Acetoxy-biphenyl-4-carboxylic acid interacts with its targets through a process known as melt polycondensation . This process involves the reaction of bis (2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid as co-monomers with Sb2O3 as a catalyst .

Biochemical Pathways

The biochemical pathways affected by 4’-Acetoxy-biphenyl-4-carboxylic acid are primarily related to the synthesis of thermotropic copolyesters . The compound contributes to the formation of copolymers containing 20–80 mol% of HBCA units .

Pharmacokinetics

It’s important to note that the compound is used in the synthesis of polymers, and its bioavailability would likely depend on the specific conditions of the synthesis process .

Result of Action

The action of 4’-Acetoxy-biphenyl-4-carboxylic acid results in the formation of novel copolyesters that possess increased heat resistance and form nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation is accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values .

Action Environment

The action, efficacy, and stability of 4’-Acetoxy-biphenyl-4-carboxylic acid are influenced by various environmental factors. For instance, the temperature and pressure conditions during the melt polycondensation process can affect the formation of the copolyesters . Additionally, the presence of a catalyst (Sb2O3) is necessary for the reaction to occur .

properties

IUPAC Name |

4-(4-acetyloxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTQUKBUJJKNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346400 | |

| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Acetoxy-biphenyl-4-carboxylic acid | |

CAS RN |

75175-09-6 | |

| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

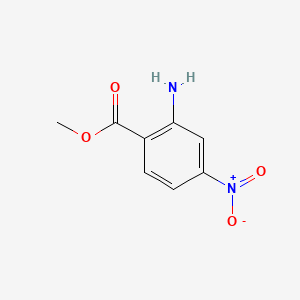

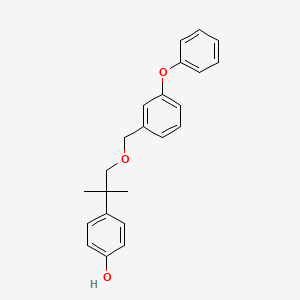

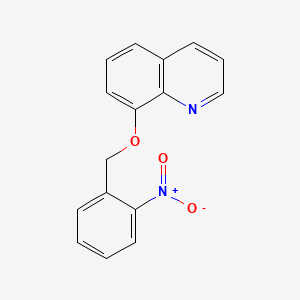

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B1594900.png)

![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)